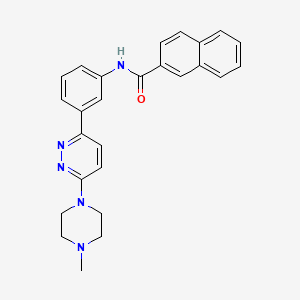

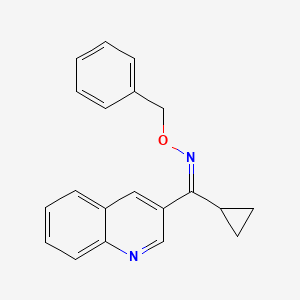

4-Cyclobutoxy-5,6-dimethylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of CBDP involves the reaction of cyclobutanone and guanidine carbonate. The exact conditions and catalyst used for this reaction are not specified in the available literature.Physical And Chemical Properties Analysis

CBDP is a liquid at room temperature . Further physical and chemical properties are not specified in the available literature.Applications De Recherche Scientifique

Photolyase: Dynamics and Mechanisms of Repair of Sun‐Induced DNA Damage

Photolyase, a crucial enzyme in repairing sun-induced DNA damage, specifically cyclobutane pyrimidine dimers (CPDs) and pyrimidine (6‐4) pyrimidone photoproducts (6‐4PPs), operates through complex electron transfer reactions. Recent studies using femtosecond spectroscopy have mapped the dynamical evolution of the repair process, revealing intricate electron transfer mechanisms involving multiple steps and pathways. These insights into photolyase function are pivotal for understanding the molecular mechanics of DNA repair mechanisms across different life kingdoms, highlighting the enzyme's role in protecting genomic integrity against UV-induced damage (Zhang, Wang, & Zhong, 2017).

The Eukaryotic Nucleotide Excision Repair Pathway

Nucleotide excision repair (NER) mechanisms play a critical role in rectifying helix-distorting DNA lesions, including UV-induced CPDs and 6-4 PPs. Studies have elaborated on the sequential steps of NER in human cells, from lesion recognition to DNA synthesis post-damage removal. This pathway not only repairs DNA but also influences cellular responses such as metabolism, cell cycle progression, apoptosis, and genetic stability. The conservation and evolution of NER across different organisms underscore its fundamental role in maintaining genomic integrity (Costa et al., 2003).

Cyclobutane Pyrimidine Dimer Photolyase and Cryptochrome DASH

Cyclobutane pyrimidine dimer (CPD) photolyases and Cryptochrome (CRY) DASH enzymes, which repair CPD lesions on DNA, showcase the intricate mechanisms of DNA repair. Spectroscopic and biophysical-chemical studies have significantly contributed to understanding the CPD repair mechanism, including the enzyme-substrate complex dynamics. The synergy between X-ray crystallography and spectroscopic investigations has been crucial in mapping out the repair processes, offering insights into the potential for enhancing DNA repair efficiency (Schelvis & Gindt, 2017).

Dewar Valence Isomers: The Third Type of Environmentally Relevant DNA Photoproducts

Dewar valence isomers, emerging from photoisomerization of (6-4) photoproducts upon UV exposure, present a lesser-known but significant type of UV-induced DNA damage. Their formation, mutagenic properties, and repair underscore an additional layer of complexity in DNA lesion repair mechanisms, pointing to the environmental and biological relevance of these isomers in solar carcinogenesis (Douki & Sage, 2016).

Cyclotides as a Basis for Drug Design

Cyclotides, with their unique cyclic backbone and biological activities, represent a promising template for drug design. Their stability and diverse functions, ranging from anti-HIV to uterotonic activities, highlight the potential of cyclotides and their synthetic variants in pharmaceutical applications. This review focuses on therapeutic applications, production methods, and the future scope for cyclotides in drug development, showcasing their relevance in creating stable, biologically active peptide-based drugs (Craik et al., 2012).

Mécanisme D'action

Target of Action

This compound is a versatile chemical with immense potential for scientific research, and its specific targets may vary depending on the context of its use.

Mode of Action

It’s worth noting that pyrimidine derivatives often interact with their targets through various mechanisms, such as acting as nucleophiles .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a variety of biochemical processes

Propriétés

IUPAC Name |

4-cyclobutyloxy-5,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-8(2)11-6-12-10(7)13-9-4-3-5-9/h6,9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZARBNCTQOIJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OC2CCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2594661.png)

![(Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2594662.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2594663.png)

![N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2594664.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2594668.png)

![N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594669.png)

![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2594680.png)